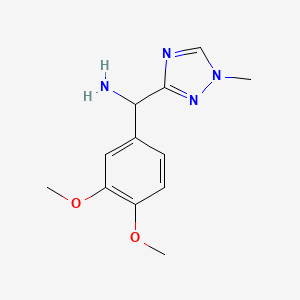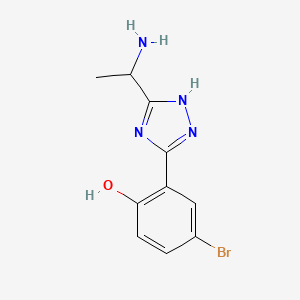
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Scientific Research Applications
This compound is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand biological pathways and mechanisms.
Mechanism of Action
Comparison with Similar Compounds
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure but differs in its substituents.
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-ol: This compound has a hydroxyl group instead of an amine group.
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C13H20N4/c1-9-8-12(16-13(15-9)10-2-3-10)17-6-4-11(14)5-7-17/h8,10-11H,2-7,14H2,1H3 |
InChI Key |
MIPZPEXCUNGTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)




![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)

![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)

